molecular formula C17H17NO3 B5886060 N-(2,4-dimethoxyphenyl)-3-phenylacrylamide

N-(2,4-dimethoxyphenyl)-3-phenylacrylamide

Cat. No. B5886060
M. Wt: 283.32 g/mol
InChI Key: LMNAUFMNGYJQCE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-phenylacrylamide, also known as DPA, is a compound that has been studied extensively for its potential therapeutic applications. DPA belongs to the class of compounds known as arylacrylamides, which have been found to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been found to inhibit the activity of the protein, nuclear factor kappa B (NF-κB), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to have a variety of biochemical and physiological effects. In cancer research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In inflammation research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In pain research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to reduce the sensitivity of neurons to pain stimuli.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is that it has been extensively studied and its properties are well characterized. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide is also relatively easy to synthesize, which makes it readily available for research. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-phenylacrylamide. One area of research is the development of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide. This could lead to the identification of new targets for drug development. Finally, further research is needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in animal models and clinical trials.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base catalyst. This reaction results in the formation of the intermediate, 2,4-dimethoxyphenyl-3-phenylpropenoic acid, which is then converted into N-(2,4-dimethoxyphenyl)-3-phenylacrylamide by reaction with thionyl chloride and a secondary amine.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. In cancer research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. In addition, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to have analgesic properties, which may make it useful for the treatment of pain.

properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNAUFMNGYJQCE-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide

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